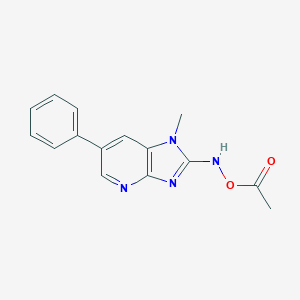

N-Acetoxy-phip

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Acetoxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine is a phenylpyridine.

Applications De Recherche Scientifique

Biochemical Interactions and DNA Adduct Formation

N-Acetoxy-PhIP is highly reactive towards DNA, forming covalent adducts that are critical in understanding its carcinogenic potential. The following points summarize key findings:

- Formation of DNA Adducts : this compound reacts with DNA to form various adducts, with the C8-dG-PhIP adduct being the most studied. This reaction is facilitated by the compound's ability to intercalate into the DNA helix, leading to structural alterations that can result in mutations .

- Mechanism of Action : The reactivity of this compound is attributed to its conversion into a nitrenium ion, a highly electrophilic species that readily binds to nucleophilic sites on DNA . Studies indicate that this compound is approximately 20-fold more reactive than its N-hydroxylated counterpart .

Toxicological Studies

This compound has been extensively studied for its toxicological effects, particularly concerning its role in cancer development:

- Carcinogenicity : Research has demonstrated that exposure to this compound leads to increased levels of DNA adducts in various tissues, suggesting a systemic impact on cellular integrity and function . The formation of these adducts correlates with the development of tumors in animal models.

- Detoxification Mechanisms : Enzymatic pathways involving glutathione S-transferases play a crucial role in detoxifying this compound. Variations in GST polymorphisms among individuals can influence susceptibility to PhIP-related cancers .

Dietary and Environmental Interactions

The interaction of this compound with dietary components has been a focal point in cancer prevention studies:

- Role of Tea Polyphenols : Studies have shown that tea polyphenols can reduce the formation of PhIP-DNA adducts by direct reduction of this compound, highlighting potential dietary strategies for mitigating cancer risk associated with cooked meats .

Case Studies and Research Findings

A variety of case studies have elucidated the impact of this compound across different biological systems:

Future Directions and Therapeutic Implications

Research continues to explore potential therapeutic applications stemming from the understanding of this compound's mechanisms:

- Cancer Prevention Strategies : Identifying dietary components that inhibit the activation or enhance the detoxification of this compound could lead to effective cancer prevention strategies.

- Biomarker Development : The detection of specific DNA adducts formed by this compound may serve as biomarkers for early diagnosis and risk assessment in populations exposed to cooked meat products.

Propriétés

Numéro CAS |

142784-27-8 |

|---|---|

Formule moléculaire |

C15H14N4O2 |

Poids moléculaire |

282.3 g/mol |

Nom IUPAC |

[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino] acetate |

InChI |

InChI=1S/C15H14N4O2/c1-10(20)21-18-15-17-14-13(19(15)2)8-12(9-16-14)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,16,17,18) |

Clé InChI |

OVPSYMLYTZOTQE-UHFFFAOYSA-N |

SMILES |

CC(=O)ONC1=NC2=C(N1C)C=C(C=N2)C3=CC=CC=C3 |

SMILES canonique |

CC(=O)ONC1=NC2=C(N1C)C=C(C=N2)C3=CC=CC=C3 |

Synonymes |

2-(acetoxyamino)-1-methyl-6-phenylimidazo(4,5-b)pyridine N-acetoxy-PhIP |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.